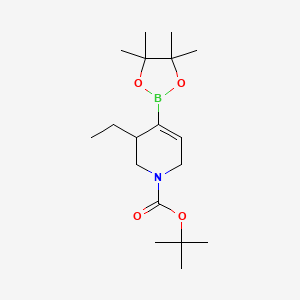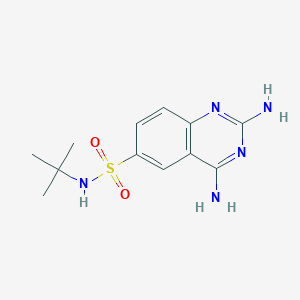
4-((6,8-Dichloroquinazolin-4-yl)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((6,8-Dichloroquinazolin-4-yl)amino)butanoic acid is a chemical compound with the molecular formula C12H11Cl2N3O2. It is known for its unique structure, which includes a quinazoline ring substituted with chlorine atoms at positions 6 and 8, and an amino group at position 4, linked to a butanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6,8-Dichloroquinazolin-4-yl)amino)butanoic acid typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through a cyclization reaction involving appropriate precursors such as anthranilic acid derivatives and formamide.
Amination: The amino group is introduced at position 4 of the quinazoline ring through a nucleophilic substitution reaction using an appropriate amine.
Coupling with Butanoic Acid: The final step involves coupling the aminoquinazoline intermediate with butanoic acid or its derivatives under suitable reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-((6,8-Dichloroquinazolin-4-yl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the quinazoline ring can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups
Scientific Research Applications
4-((6,8-Dichloroquinazolin-4-yl)amino)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-((6,8-Dichloroquinazolin-4-yl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Quinazolin-4-ylamino)butanoic acid: Lacks the chlorine substitutions at positions 6 and 8.
4-(4-Ethylphenoxy)butanoic acid: Contains an ethylphenoxy group instead of the quinazoline ring.
4-(Phenylsulfonyl)butanoic acid: Contains a phenylsulfonyl group instead of the quinazoline ring.
Uniqueness
4-((6,8-Dichloroquinazolin-4-yl)amino)butanoic acid is unique due to the presence of chlorine atoms at positions 6 and 8 of the quinazoline ring, which can significantly influence its chemical reactivity and biological activity. These substitutions may enhance the compound’s potency and selectivity in various applications compared to similar compounds .
Properties
Molecular Formula |
C12H11Cl2N3O2 |
|---|---|
Molecular Weight |
300.14 g/mol |
IUPAC Name |
4-[(6,8-dichloroquinazolin-4-yl)amino]butanoic acid |
InChI |
InChI=1S/C12H11Cl2N3O2/c13-7-4-8-11(9(14)5-7)16-6-17-12(8)15-3-1-2-10(18)19/h4-6H,1-3H2,(H,18,19)(H,15,16,17) |
InChI Key |
WSHHZIUSCVHTCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC=N2)NCCCC(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-(1-methylpyridin-1-ium-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate;iodide](/img/structure/B11832064.png)


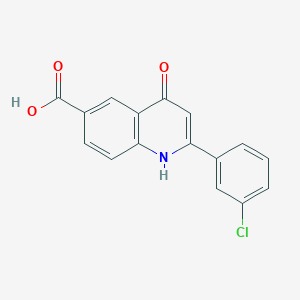
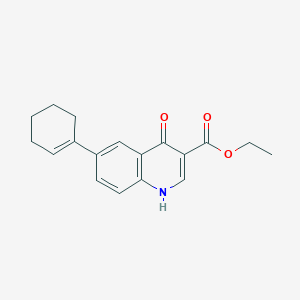
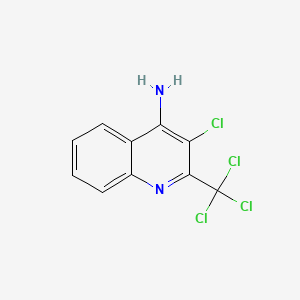
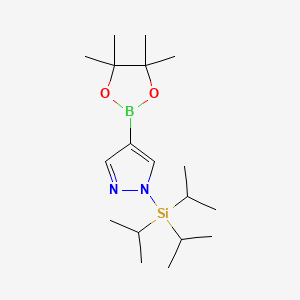
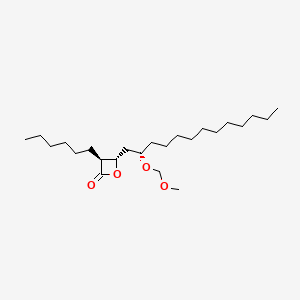

![3-[(4-methoxyphenyl)methyl]-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B11832105.png)
![1,3-Dioxane-4,6-dione, 5-[2-(2-amino-9H-purin-9-yl)ethyl]-2,2-dimethyl-](/img/structure/B11832108.png)
